3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a methoxyphenoxy group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the methoxyphenoxy and pyridinylmethyl groups. Common synthetic routes may involve:
Formation of Thiazolidine Ring: This step often involves the reaction of a thiol with an amine in the presence of a carbonyl compound.
Introduction of Methoxyphenoxy Group: This can be achieved through nucleophilic substitution reactions.
Attachment of Pyridinylmethyl Group: This step may involve the use of pyridine derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions may target the carbonyl group in the propanamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the methoxyphenoxy group may play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with a tetrazine ring instead of a thiazolidine ring.
Tropicamide: Contains a pyridinylmethyl group but lacks the thiazolidine ring and methoxyphenoxy group.
Uniqueness
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
161364-77-8 |
---|---|
Molecular Formula |
C20H24ClN3O4S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-26-16-4-2-3-5-17(16)27-14-20-23(10-11-28-20)19(25)12-18(24)22-13-15-6-8-21-9-7-15;/h2-9,20H,10-14H2,1H3,(H,22,24);1H |
InChI Key |
PQPMFHMNCUFVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CC=NC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.